![molecular formula C3H6N4O B126729 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol CAS No. 155471-60-6](/img/structure/B126729.png)
1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
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Overview
Description
Tetrazoles are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have found use in a variety of applications, including pharmaceuticals, agrochemicals, and explosives .
Synthesis Analysis
Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles can also yield tetrazoles . Other methods include the treatment of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .Molecular Structure Analysis
Tetrazoles are five-membered aza compounds with 6π electrons. The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive .Physical And Chemical Properties Analysis
Tetrazoles are generally crystalline and odorless . They can decompose and emit toxic nitrogen fumes when heated . Tetrazoles dissolve in water and acetonitrile .Scientific Research Applications
Pharmaceutical Applications
Tetrazoles, including 1H-Tetrazole-5-methanol, are known for their diverse biological activities and are often used as nonclassical bioisosteres of carboxylic acids due to their similar pKa values . They are particularly advantageous in medicinal chemistry for their ability to enhance the bioavailability of pharmaceuticals. The tetrazole moiety can improve the lipid solubility of drug molecules, facilitating easier penetration through cell membranes . This compound’s applications in pharmaceuticals include:
Analytical Chemistry
The compound’s reactivity and stability make it suitable for use in analytical applications, such as:
Each of these applications leverages the unique properties of the tetrazole ring, particularly its electron-rich nature and the ability to stabilize negative charges through delocalization, which can be crucial in receptor-ligand interactions . The compound’s versatility makes it a valuable asset across multiple fields of scientific research.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol are currently unknown. This compound is a derivative of tetrazole, a class of compounds known for their wide range of biological activities . .
Mode of Action
Tetrazole derivatives are known to interact with various biological targets, but the exact mechanism of interaction for this compound remains to be elucidated .
Biochemical Pathways
Given the broad range of biological activities exhibited by tetrazole derivatives, it is likely that multiple pathways could be affected
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .
properties
IUPAC Name |
1-(2H-tetrazol-5-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-2(8)3-4-6-7-5-3/h2,8H,1H3,(H,4,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYNZPJMZMGOHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol |
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